[4-(Adamantan-1-yl)phenyl]boronic acid
Overview
Description
[4-(Adamantan-1-yl)phenyl]boronic acid, commonly referred to as 4-APBA, is a boronic acid derivative of adamantane, a four-membered saturated hydrocarbon. 4-APBA is a versatile compound that has found multiple applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Clinical Research Advancement
[4-(Adamantan-1-yl)phenyl]boronic acid: plays a crucial role in the advancement of clinical research. It is used in mass spectrometry to streamline the verification of proteins and metabolites of clinical interest, which is essential for the conversion of basic science discoveries into clinical applications . This process is vital for improving human health by enabling the discovery and validation of biomarkers for personalized therapies.
Pharmaceutical Testing
In the pharmaceutical industry, [4-(Adamantan-1-yl)phenyl]boronic acid is utilized for the testing of drugs. It serves as a high-quality reference standard that ensures accurate results during the drug development process . This is particularly important for the synthesis of new medications and the quality control of existing ones.
Sensing Applications
Boronic acids, including [4-(Adamantan-1-yl)phenyl]boronic acid , are extensively used in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions . These properties make them ideal for developing sensors that can detect various biological and chemical substances, which is beneficial for both environmental monitoring and medical diagnostics.
Protein Manipulation and Modification
The interaction of boronic acids with proteins allows for their manipulation and modification[4-(Adamantan-1-yl)phenyl]boronic acid can be used to label proteins, which aids in the study of protein function and interaction . This application is significant for understanding biological processes and developing therapeutic strategies.
Separation Technologies
[4-(Adamantan-1-yl)phenyl]boronic acid: is also employed in separation technologies. Its ability to form complexes with diols is exploited in chromatography for the separation of complex mixtures . This is particularly useful in the purification of biological samples and the analysis of chemical compounds.
Therapeutics Development
Lastly, [4-(Adamantan-1-yl)phenyl]boronic acid contributes to the development of therapeutics. Its properties are harnessed to create materials that can control the release of drugs like insulin . This has implications for the treatment of diseases such as diabetes, where controlled drug delivery is crucial for effective management.
properties
IUPAC Name |
[4-(1-adamantyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18-19H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRCFNUBCUMANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Adamantan-1-yl)phenyl]boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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